
1-(Diethylboranyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylboranyl)-1H-pyrrole is an organoboron compound that features a pyrrole ring substituted with a diethylboranyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diethylboranyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethylborane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethylboranyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The diethylboranyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halides or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides or other reduced boron species.
Substitution: Substituted pyrroles with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Diethylboranyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Potential use in the development of boron-based drugs or as a probe in biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 1-(Diethylboranyl)-1H-pyrrole exerts its effects depends on the specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(Dibutylboranyl)-1H-pyrrole
- 1-(Diphenylboranyl)-1H-pyrrole
- 1-(Diisopropylboranyl)-1H-pyrrole
Comparison: 1-(Diethylboranyl)-1H-pyrrole is unique due to its specific diethylboranyl group, which imparts distinct steric and electronic properties compared to other boron-substituted pyrroles
Eigenschaften
CAS-Nummer |
22100-19-2 |
|---|---|
Molekularformel |
C8H14BN |
Molekulargewicht |
135.02 g/mol |
IUPAC-Name |
diethyl(pyrrol-1-yl)borane |
InChI |
InChI=1S/C8H14BN/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
QOOIQJKSGAYZBS-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)N1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
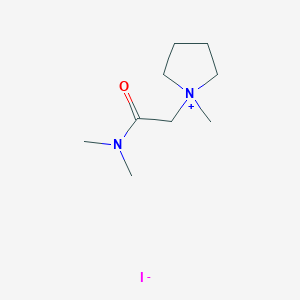
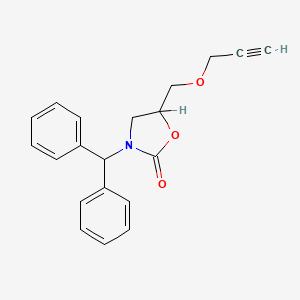
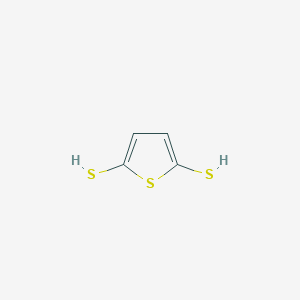

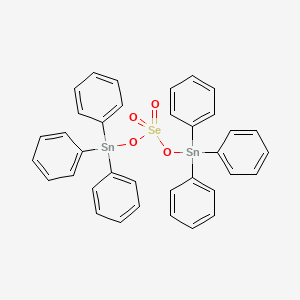


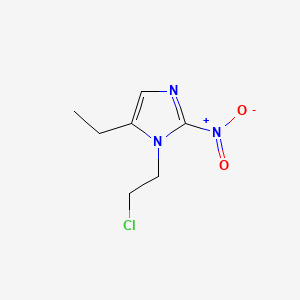
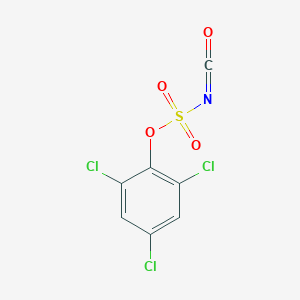
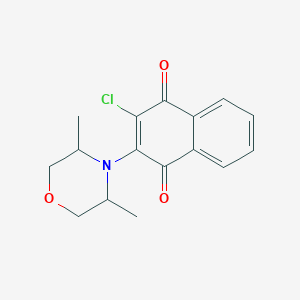
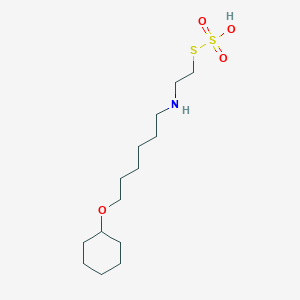
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
